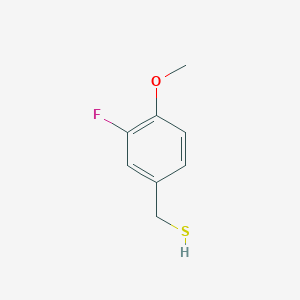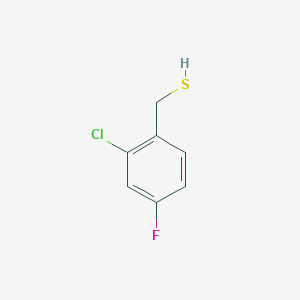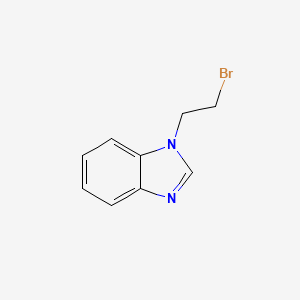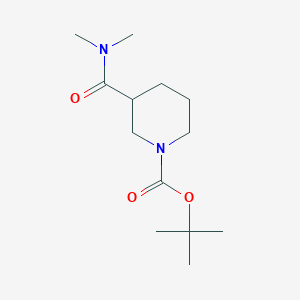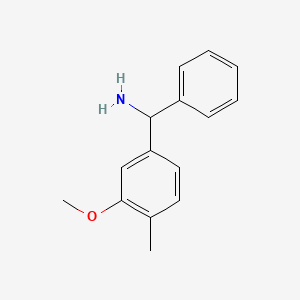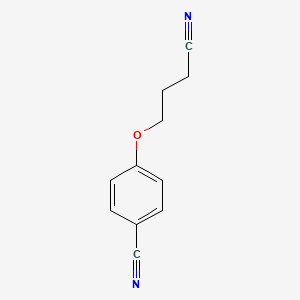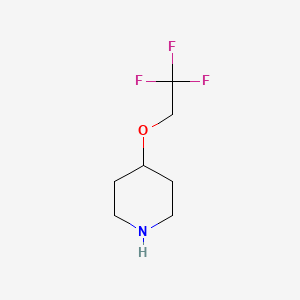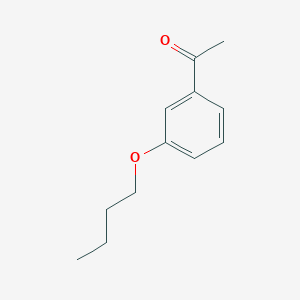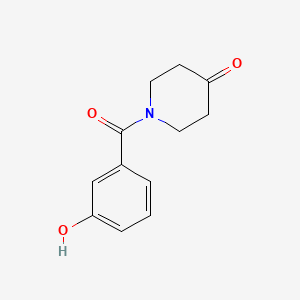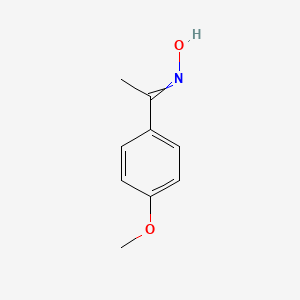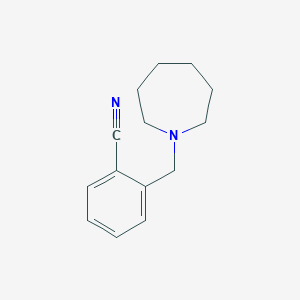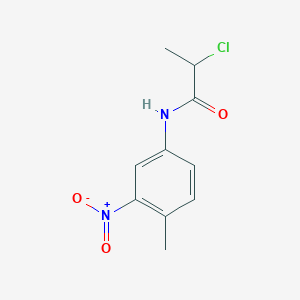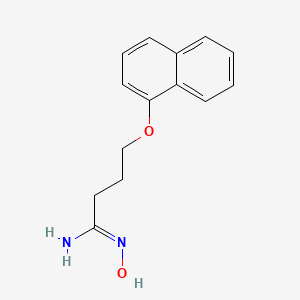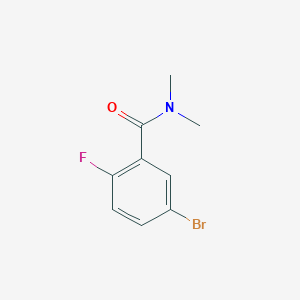
5-bromo-2-fluoro-N,N-dimethylbenzamide
描述
5-Bromo-2-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzamide, featuring bromine and fluorine atoms on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzonitrile as the starting material.
Bromination: The fluorobenzonitrile undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Amidation: The brominated compound is then converted to the corresponding carboxylic acid through hydrolysis.
Dimethylation: Finally, the carboxylic acid is treated with dimethylamine to form the N,N-dimethylamide group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amide group to a carboxylic acid.
Reduction: Reduction reactions may target the bromine atom, potentially leading to the formation of a bromoalkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-fluorobenzoic acid
Reduction: 5-Bromo-2-fluoro-N,N-dimethylbenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
科学研究应用
Chemistry: 5-Bromo-2-fluoro-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated and brominated compounds with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism by which 5-bromo-2-fluoro-N,N-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of fluorine and bromine atoms can enhance the compound's binding affinity and selectivity.
相似化合物的比较
2-Bromo-5-fluoro-N-methylbenzamide
2-Bromo-5-fluorobenzamide
2-Fluoro-N,N-dimethylbenzamide
Uniqueness: 5-Bromo-2-fluoro-N,N-dimethylbenzamide stands out due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly alter its chemical and biological properties compared to its analogs.
This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing both fundamental research and practical applications.
属性
IUPAC Name |
5-bromo-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOTUMVHMIXIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
